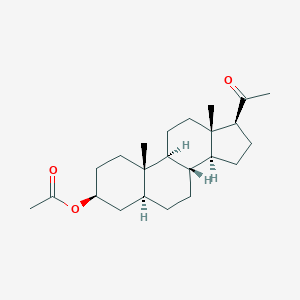

3beta-Acetoxy-5alpha-pregnan-20-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h16-21H,5-13H2,1-4H3/t16-,17-,18-,19+,20-,21-,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHOQCXDABGYAL-POBGKJHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906-83-2 | |

| Record name | NSC18318 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biosynthetic Pathways and Metabolic Interconversions of Pregnane Steroids

Role of Pregnane (B1235032) Derivatives in Cardenolide Biosynthesis

Cardenolides are a class of plant-derived steroids, many of which exhibit potent cardiotonic activity. Their biosynthesis is a complex process that originates from sterol precursors and proceeds through a series of pregnane intermediates. nih.gov

Identification of Pregnane Intermediates in Cardenolide Pathways

Research has established that pregnenolone (B344588), derived from cholesterol or phytosterols, is a crucial entry point into the cardenolide biosynthetic pathway. nih.govresearchgate.net Feeding studies utilizing radioisotope-labeled precursors in plants like Digitalis purpurea (foxglove) have confirmed that the biosynthetic route proceeds through various pregnane derivatives. nih.gov While a direct role for 3beta-Acetoxy-5alpha-pregnan-20-one has not been explicitly detailed, the pathway involves structurally similar 5α-pregnane compounds. For instance, in Digitalis lanata, 5α-pregnane-3,20-dione was shown to have no significant effect on cardenolide accumulation, whereas its 5β-configured counterpart, 5β-pregnane-3,20-dione, led to a 240% increase. nih.gov This highlights the stereospecificity of the enzymes involved in the pathway. The general proposed pathway involves the conversion of pregnenolone to progesterone (B1679170), which is then further metabolized. researchgate.net

A proposed biosynthetic pathway for cardenolide formation in Digitalis is outlined below:

| Compound Number | Compound Name |

| [A] | Cholesterol |

| [B] | Pregnenolone |

| [C] | Isoprogesterone |

| [D] | Progesterone |

| [E] | 5β-pregnane-3,20-dione |

| [F] | 5β-pregnane-3β-ol-20-one |

| [G] | 5β-pregnane-3β,14β-diol-20-one |

| [H] | 5β-pregnane-3β, 14β,21-triol-20-one |

| [I] | 21-O-Malonyl-5β-pregnane-3β,14β-diol-20-one |

| [J] | Digitoxigenin |

| Data sourced from ResearchGate. researchgate.net |

Enzymatic Reactions in Cardenolide Formation (e.g., Malonyl-Coenzyme A: 21-Hydroxypregnane 21-Hydroxymalonyltransferase)

A key step in the formation of the characteristic butenolide ring of cardenolides is believed to be initiated by the transfer of a malonyl group from malonyl-coenzyme A to a 21-hydroxypregnane intermediate. nih.gov This reaction is catalyzed by the enzyme malonyl-coenzyme A: 21-hydroxypregnane 21-O-malonyltransferase (21MaT). nih.govresearchgate.net Research has led to the synthesis of putative substrates for this enzyme, such as 3β-benzoyloxy-5β-pregnane-14β,21-dihydroxy-20-one, to facilitate the study of this enzymatic step. nih.gov The enzyme demonstrates a degree of substrate promiscuity, with studies identifying BAHD-type phenolic glucoside malonyltransferases from Arabidopsis thaliana that can malonylate various 21-hydroxypregnanes. nih.gov Homologous proteins have also been identified in Digitalis lanata. nih.gov

Precursor Studies with Labeled and Unlabeled Pregnanes

Feeding studies with labeled and unlabeled pregnane precursors have been instrumental in elucidating the cardenolide biosynthetic pathway. For example, the administration of various pregnane derivatives to shoot cultures of Digitalis lanata has demonstrated that certain pregnanes can significantly increase cardenolide accumulation. nih.gov Notably, 5β-pregnane-3,20-dione and 5β-pregnane-3β,14β,21-triol-20-one were among the effective precursors. nih.gov Conversely, pregnenolone and progesterone did not have a discernible effect in these specific experiments. nih.gov Isotope-labeled pregnenolone has been successfully incorporated into cardenolides in D. purpurea, confirming its role as a central precursor. researchgate.net These studies underscore the importance of the specific stereochemistry and hydroxylation patterns of pregnane intermediates for their successful conversion to cardenolides.

Pregnane Metabolism in Endogenous Steroidogenesis

In addition to their role in plants, pregnane derivatives are fundamental to endogenous steroid hormone synthesis in vertebrates, including the production of androgens through alternative pathways.

Involvement in the 11-Oxygenated Steroid Backdoor Pathway to Androgens

The 11-oxygenated steroid "backdoor" pathway represents an alternative route to the synthesis of potent androgens. This pathway is particularly relevant in certain physiological and pathological states, such as in some forms of congenital adrenal hyperplasia and in specific cancers. nih.govnih.gov This pathway involves the metabolism of C21 pregnane steroids to produce 11-oxygenated C19 androgens. nih.gov

A key intermediate in this pathway is 5α-pregnan-3α,11β-diol-20-one, which undergoes further enzymatic conversion. wikipedia.org The pathway can proceed from 17α-hydroxyprogesterone through a series of reduction and hydroxylation steps to ultimately form potent androgens like 11-ketodihydrotestosterone. nih.govwikipedia.org

Enzymatic Activity of CYP17A1, CYP11B1, and SRD5A1 in Pregnane Transformations

Several key enzymes are responsible for the transformations of pregnane derivatives in the 11-oxygenated backdoor pathway.

CYP17A1 (17α-hydroxylase/17,20-lyase): This enzyme plays a dual role, catalyzing both the 17α-hydroxylation of pregnanes and the subsequent cleavage of the C17-20 bond (lyase activity). wikipedia.org Its activity is crucial for the production of androgens from progestogens. nih.gov Studies have shown that CYP17A1 can hydroxylate 11-oxygenated pregnanes like 11β-hydroxyprogesterone and 11-ketoprogesterone. nih.gov Interestingly, the lyase activity of CYP17A1 is impaired by the presence of C11-hydroxyl or keto groups on some substrates but proceeds efficiently once the A-ring of the steroid has been reduced. nih.govresearchgate.net

CYP11B1 (11β-hydroxylase): This enzyme is responsible for introducing a hydroxyl group at the 11β position of the steroid nucleus, a defining step in the formation of 11-oxygenated steroids. wikipedia.orgmedlineplus.gov It converts 11-deoxycortisol to cortisol and is also active on other steroid precursors. medlineplus.govnih.gov Altered function of CYP11B1 can lead to an accumulation of its substrates, which can then be shunted into androgen synthesis pathways. nih.govnih.gov

SRD5A1 (Steroid 5α-reductase 1): This enzyme catalyzes the reduction of the double bond at the C4-C5 position of the steroid A-ring, a critical step in the formation of 5α-reduced steroids. nih.gov SRD5A1 is expressed in various tissues and can act on multiple steroid substrates, including androstenedione. nih.govcancer-genetics.org The 5α-reduction of pregnane intermediates is a key feature of the backdoor pathway. wikipedia.org

The following table summarizes the key enzymes and their roles in the 11-oxygenated backdoor pathway:

| Enzyme | Gene | Function in Pathway |

| CYP17A1 | CYP17A1 | Catalyzes 17α-hydroxylation and 17,20-lyase activity on pregnane precursors. nih.govwikipedia.org |

| CYP11B1 | CYP11B1 | Catalyzes 11β-hydroxylation of steroid intermediates. wikipedia.orgmedlineplus.gov |

| SRD5A1 | SRD5A1 | Catalyzes the 5α-reduction of the steroid A-ring. nih.govcancer-genetics.org |

Role of 5alpha-reductase Isozymes in Pregnane Metabolism

The enzyme 5α-reductase is a critical player in the metabolism of various steroid hormones, including androgens and progestins. ca.govwikipedia.org It catalyzes the irreversible reduction of the double bond between carbons 4 and 5 of the steroid A-ring, a rate-limiting step in the formation of several neuroactive steroids. wikipedia.orgdovepress.com The substrates for 5α-reductases are typically 3-oxo, Δ4,5 C19 and C21 steroids. dovepress.comnih.gov

There are three known isozymes of 5α-reductase, with types 1 and 2 being the most studied. nih.govnih.gov These isozymes are membrane-associated proteins and have proven to be unstable during purification, which has made their structural characterization challenging. wikipedia.org Both 5α-reductase type 1 and type 2 are instrumental in the conversion of progesterone to 5α-dihydroprogesterone (5α-DHP). wikipedia.orgbioscientifica.com This conversion is a pivotal step in the biosynthesis of neurosteroids like allopregnanolone (B1667786). bioscientifica.com

Kinetic studies on purified human 5α-reductase isozymes have shown that both enzymes preferentially use progesterone as a substrate over other steroids like testosterone (B1683101) and androstenedione. nih.gov Although they catalyze the same reaction, the isozymes exhibit different biochemical properties. For instance, 5α-reductase 2 generally has a lower apparent Michaelis constant (Km) for its substrates compared to 5α-reductase 1, indicating a higher affinity. nih.gov Conversely, 5α-reductase 1 often demonstrates a higher maximum reaction velocity (Vmax), suggesting a greater capacity for steroid conversion. nih.gov The catalytic efficiency of 5α-reductase 2 also shows a distinct pH optimum at pH 5. nih.gov

The metabolism of pregnanes by 5α-reductase is not limited to progesterone. In certain species, such as the mare during late pregnancy, the enzyme is essential for the conversion of progesterone to 5α-dihydroprogesterone, which is then further metabolized to other 5α-reduced pregnanes. bioscientifica.com Inhibition of 5α-reductase in these animals leads to an accumulation of the precursor, progesterone, highlighting the enzyme's crucial role in this metabolic pathway. bioscientifica.com While it has been postulated that pregnenolone could be directly metabolized by equine 5α-reductase, more recent studies suggest that pregnenolone is not a significant substrate for this enzyme in the context of placental pregnane metabolism. bioscientifica.com

The compound this compound, by its structure, is a 5α-reduced pregnane. Its formation would have necessarily involved a 5α-reductase-mediated conversion of a Δ4-pregnene precursor at some point in its biosynthetic history. The presence of the acetoxy group at the 3-beta position suggests a subsequent modification of a 3-hydroxy group.

Table 1: Kinetic Properties of Human 5α-Reductase Isozymes

| Substrate | Isozyme | Apparent K_m (µM) | Apparent V_max (pmol/min/mg) |

|---|---|---|---|

| Progesterone | 5αR1 | 0.83 ± 0.12 | 6800 ± 300 |

| 5αR2 | 0.23 ± 0.05 | 890 ± 50 | |

| Testosterone | 5αR1 | 3.2 ± 0.5 | 3900 ± 200 |

| 5αR2 | 0.35 ± 0.07 | 780 ± 50 | |

| Androstenedione | 5αR1 | 1.9 ± 0.3 | 4500 ± 300 |

| 5αR2 | 0.44 ± 0.08 | 1100 ± 80 |

Data derived from studies on purified, reconstituted human enzymes. nih.gov

Neurosteroidogenesis and Pregnane Metabolites

Neurosteroids are steroids synthesized de novo in the brain or produced in peripheral glands and then metabolized to active forms within the nervous system. They are potent modulators of neuronal function.

Conversion of Progesterone to Reduced Pregnane Neurosteroids (e.g., Allopregnanolone, Pregnanolone)

Progesterone serves as a key precursor for the synthesis of several potent neuroactive steroids. The conversion pathway is a two-step process initiated by 5α-reductase. This enzyme converts progesterone into 5α-dihydroprogesterone (5α-DHP). nih.gov Subsequently, 3α-hydroxysteroid dehydrogenases (3α-HSDs) act on 5α-DHP to produce allopregnanolone (also known as 3α,5α-tetrahydroprogesterone). nih.gov

Allopregnanolone is a well-characterized positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. Its action at this receptor enhances inhibitory neurotransmission, leading to anxiolytic, sedative, and anticonvulsant effects. The 5α-reduction of progesterone is considered the rate-limiting step in the formation of allopregnanolone. nih.gov

Reversible Interconversion of 3alpha- and 3beta-Hydroxylated Pregnanes by Hydroxysteroid Dehydrogenases

Hydroxysteroid dehydrogenases (HSDs) are a large family of enzymes that catalyze the oxidation and reduction of hydroxyl and keto groups on the steroid nucleus. These enzymes are responsible for the interconversion of different steroid hormones, thereby regulating their biological activity. wikipedia.org

Of particular relevance to pregnane metabolism is the activity of 3α-HSD and 3β-HSD. These enzymes catalyze the reversible conversion between 3-keto steroids and their 3α- or 3β-hydroxy counterparts. For example, 3α-HSD is responsible for the final step in allopregnanolone synthesis from 5α-DHP. nih.gov

Conversely, 3β-hydroxysteroid dehydrogenase (3β-HSD) catalyzes the conversion of 3β-hydroxy-Δ5-steroids to their corresponding Δ4-3-keto forms, a crucial step in the biosynthesis of all classes of steroid hormones, including progesterone from pregnenolone. wikipedia.orgfrontiersin.org There are two major isozymes of 3β-HSD in humans, encoded by the HSD3B1 and HSD3B2 genes. nih.gov The type 1 isozyme is found primarily in the placenta and peripheral tissues, while the type 2 isozyme is expressed in the adrenal glands and gonads. nih.govjcgo.org

The compound this compound possesses a 3β-acetoxy group. It is plausible that this compound could be a substrate for esterases, which would hydrolyze the ester bond to yield 3β-hydroxy-5α-pregnan-20-one. This resulting 3β-hydroxy metabolite could then potentially be a substrate for 3β-HSD, which would oxidize the 3β-hydroxyl group to a ketone, forming 5α-pregnan-3,20-dione. Furthermore, studies have shown that 3β-hydroxy-5α-pregnan-20-one can act as an inhibitor of 3β-HSD activity in the equine placenta, suggesting a regulatory role for these metabolites. nih.gov

Enzyme Purification and Characterization Relevant to Pregnane Metabolism

Understanding the function of enzymes like 5α-reductase and hydroxysteroid dehydrogenases requires their isolation and characterization. Enzyme purification involves a series of steps to separate the target enzyme from other cellular components. nih.gov

Human steroid 5α-reductase isozymes 1 and 2 have been successfully expressed in E. coli and purified using a combination of affinity and cation-exchange chromatography. nih.gov The purification of these hydrophobic integral membrane proteins required solubilization with nonionic detergents like Triton X-100 and Nonidet P-40. nih.gov The purified enzymes were then reconstituted into liposomes to study their kinetic properties. nih.gov Similarly, testosterone 5α-reductase type 2 has been purified from human prostate tissue through a four-step chromatographic procedure, yielding a protein with an estimated molecular weight of 42 kDa. nih.gov

Various hydroxysteroid dehydrogenases have also been purified and characterized. For example, a 3β-hydroxysteroid dehydrogenase/isomerase has been purified from bovine adrenal cortex microsomes using DEAE-cellulose and heparin-sepharose chromatography. nih.gov The purified enzyme was found to be a homogenous protein with an apparent molecular weight of 45 kDa. nih.gov In another study, an NADPH-dependent 3α/β-hydroxysteroid dehydrogenase was purified from mature porcine testicular cytosol. nih.gov This enzyme demonstrated broad substrate specificity, acting on various 5α- and 5β-reduced androgens and progestins. nih.gov

Table 2: Summary of Enzyme Purification Relevant to Pregnane Metabolism

| Enzyme | Source | Purification Steps | Molecular Weight (kDa) |

|---|---|---|---|

| 5α-Reductase Type 2 | Human Prostate | DEAE-Trisacryl, Hydroxylapatite, Testosterone-Sepharose, Sepharose 4B | 42 |

| 3β-Hydroxysteroid Dehydrogenase/Isomerase | Bovine Adrenal Cortex | DEAE-Cellulose, Heparin-Sepharose | 45 |

| 3α/β-Hydroxysteroid Dehydrogenase | Porcine Testicular Cytosol | Not specified in detail | 31-40 |

Data compiled from various purification studies. nih.govnih.govnih.gov

Structure Activity Relationship Sar Studies of Pregnane Steroids

Impact of Steric Configuration on Biological Activity

The stereochemistry of the pregnane (B1235032) steroid nucleus is a critical factor influencing its biological effects. The spatial arrangement of substituents and the conformation of the ring system can dramatically alter receptor binding and subsequent cellular responses.

Stereochemistry at C-3 (e.g., 3alpha vs. 3beta) and its Influence on Receptor Modulation

The orientation of the substituent at the C-3 position of the A-ring of the steroid nucleus has a profound impact on receptor interaction and biological activity. For instance, in the context of the membrane progesterone (B1679170) receptor α (mPRα), both 3α-hydroxy and 3β-hydroxy substitutions result in weaker binding compared to a 3-keto group, as seen in progesterone. Specifically, the relative binding affinity (RBA) of 3α-hydroxy-5α-pregnan-20-one (allopregnanolone) is only 7.6%, while 3β-hydroxy-5α-pregnan-20-one shows no binding affinity for mPRα, indicating that these hydroxyl groups are poor substitutes for the 3-keto group in this particular receptor interaction. nih.gov

During pregnancy, sulfated steroids with a 3α-hydroxy-5α configuration are significant metabolites of progesterone. nih.gov The production rate of the 3α-hydroxy-5α-pregnan-20-one sulfate (B86663) and 5α-pregnane-3α,20α-diol 3-sulfate couple can range from 0.08 to 0.5 mmol/24 h. nih.gov This highlights the physiological relevance of the C-3 stereochemistry in steroid metabolism and function.

| Compound | Receptor/Enzyme | Observation |

| 3α-hydroxy-5α-pregnan-20-one | mPRα | Weak binding affinity (RBA 7.6%) compared to progesterone. nih.gov |

| 3β-hydroxy-5α-pregnan-20-one | mPRα | No binding affinity. nih.gov |

| 3α-hydroxy-5α-pregnan-20-one sulfate | - | Significant metabolite of progesterone during pregnancy. nih.gov |

Effects of Substituents at Key Positions

C-6, C-7, C-16, C-17, C-21 Substitutions and Potency Alterations

Substitutions at several key positions on the steroid nucleus have been shown to modulate biological activity:

C-6: The introduction of a chlorine atom at the C-6 position can increase antiandrogenic activity. However, this substitution has been shown to decrease the inhibitory activity against 5α-reductase. nih.gov For example, chlormadinone (B195047) acetate (B1210297), a synthetic progestin, features a chlorine atom at C-6. wikipedia.org

C-7: Methylation at the C-7α position can enhance potency and prevent 5α-reduction. wikipedia.org

C-16: Substitution at the C-16 position can significantly influence progestational and antiandrogenic activity. For instance, 16α-ethyl-17β-acetyl substitution results in a compound with potent progestational (agonist) activity. duke.edu Conversely, the introduction of substituents at the C-16 position can also lead to compounds with antiandrogenic properties. wikipedia.org

C-17: The nature of the substituent at C-17 is a major determinant of the balance between agonist and antagonist activity. For example, a 17α-acetoxy-17β-acetyl substitution yields a potent antagonist. duke.edu

C-21: The introduction of heterocyclic rings at the C-21 position can confer antiproliferative activity. Pregnane derivatives with a triazole or imidazole (B134444) moiety at C-21 have been shown to inhibit the proliferation of human cancer cell lines. nih.gov

| Position | Substituent | Effect |

| C-6 | Chlorine | Increased antiandrogenic activity, decreased 5α-reductase inhibition. nih.gov |

| C-7α | Methyl | Increased potency, prevention of 5α-reduction. wikipedia.org |

| C-16α | Ethyl (with 17β-acetyl) | Potent progestational activity. duke.edu |

| C-17α | Acetoxy (with 17β-acetyl) | Potent antagonist activity. duke.edu |

| C-21 | Triazole or Imidazole | Antiproliferative activity. nih.gov |

Importance of the 17β-Acetyl Group and D-Ring Modifications

The D-ring of the steroid nucleus, and specifically the side chain at C-17, plays a pivotal role in determining the biological activity of pregnane steroids. The 17β-acetyl group is a characteristic feature of progesterone and its derivatives and is crucial for progestational activity.

Modifications of the D-ring can lead to profound changes in the pharmacological profile. For example, the construction of a δ-lactone six-membered ring by modifying the D-ring has been shown to decrease the inhibitory potency of aromatase inhibitors. nih.gov This suggests that the binding pocket of the enzyme is sensitive to the structure of the D-ring.

Furthermore, studies on 11β-aryl steroids have demonstrated that substituents on the D-ring are critical in determining the balance between agonist and antagonist activity at the progesterone receptor. The interplay between substituents at C-16 and C-17 can switch a compound from being a potent agonist to a potent antagonist. duke.edu

Role of Alkyl, Aryl, and Heteroatom Substituents

The introduction of various chemical moieties, including alkyl, aryl, and heteroatom-containing groups, has been a key strategy in the development of synthetic steroids with tailored activities.

Alkyl Substituents: Alkylation at specific positions can enhance oral bioavailability and potency. For example, the addition of a methyl group at the C-17α position improves metabolic stability, allowing for oral administration. wikipedia.orgfiveable.me

Aryl Substituents: The introduction of an aryl group, often at the C-11β position, can result in compounds with mixed agonist/antagonist profiles. For instance, 11β-aryl-substituted steroids can exhibit both progestational and antiprogestational activity. nih.gov Arylidene derivatives, which contain an aryl group linked through an exocyclic double bond, have been associated with a wide range of pharmacological activities, including anticancer effects. nih.gov

Heteroatom Substituents: The incorporation of heteroatoms such as nitrogen, oxygen, sulfur, and halogens into the steroid framework can lead to compounds with diverse biological properties, including antineoplastic, anti-inflammatory, and antimicrobial activities. nih.govnih.gov For example, the presence of a nitrile group (a cyano group) in certain steroids has been linked to potent ovulation inhibitory and contraceptive effects. nih.gov The introduction of a chlorine atom at C-6, as seen in chlormadinone acetate, is another example of how a heteroatom substituent can modulate activity. wikipedia.org

Conformational Analysis and Correlation with Biological Function

The "5-alpha" configuration in 3beta-Acetoxy-5alpha-pregnan-20-one results in a relatively flat, planar structure for the A/B ring system. This is in contrast to 5-beta pregnanes, which have a "bent" or A/B cis-fused structure. nih.gov This fundamental difference in the steroid backbone has profound implications for biological activity. For instance, in studies on muscarinic receptor binding, steroid structures with a 5-beta conformation were found to be more potent inhibitors than their 5-alpha counterparts. nih.gov This suggests that the bent shape of the 5-beta isomers provides a better fit for the binding pocket of that particular receptor. Conversely, the planar geometry of 5-alpha steroids like this compound may be preferred by other targets, such as certain nuclear receptors or ion channels. nih.gov

The conformation of the acetyl side chain at C17 is another pivotal factor. acs.org This side chain can rotate, and its preferred orientation can influence how the steroid docks with its receptor. The interaction between the C20-carbonyl group and the C16-hydrogen atoms can affect this orientation. The biological activity is therefore not just a function of the static structure, but also of the dynamic conformational equilibrium of the side chain. nih.gov Studies on progesterone receptor (PR) have shown that the receptor itself is conformationally dynamic, and the binding of a steroid ligand stabilizes a specific conformation that facilitates gene transcription. nih.gov

Table 1: Influence of Steroid Conformation on Muscarinic Receptor Inhibition

| Compound | Key Conformational/Structural Feature | IC50 (µM) nih.gov |

|---|---|---|

| Progesterone | Δ4, 3-keto, 20-keto | 40 |

| 5β-Pregnane-3,20-dione | 5β (bent), 3-keto, 20-keto | 40 |

| 17α-Hydroxyprogesterone | Δ4, 17α-OH | 20 |

| 5β-Pregnan-17α-ol-3,20-dione | 5β (bent), 17α-OH | 24 |

| 5α-Pregnane Steroids | 5α (planar) | Generally less potent than 5β isomers |

Design Principles for Enhanced Specificity and Potency of Pregnane Analogues

The design of pregnane steroid analogues with improved therapeutic properties hinges on a detailed understanding of their structure-activity relationships (SAR). The goal is to introduce chemical modifications that enhance binding affinity and selectivity for the desired biological target while minimizing off-target effects and improving metabolic stability.

Key design principles for modifying pregnane steroids like this compound include:

Modifications of the Steroid Nucleus:

Unsaturation: Introducing a double bond between C1 and C2 in the A-ring can significantly enhance glucocorticoid activity and slow metabolism. uomustansiriyah.edu.iq

Hydroxylation: The addition of hydroxyl groups at specific positions can drastically alter activity. For example, 17α-hydroxylation is known to increase the inhibitory activity of certain steroids at muscarinic receptors. nih.gov Conversely, oxidation at the C11 position often leads to a decrease or loss of inhibitory activity. nih.gov

Substitution: Adding a methyl group at the C6 position (6-alpha substitution) can increase glucocorticoid activity. uomustansiriyah.edu.iq

Modification of the C3 Substituent: The nature of the group at C3 is critical. While a 3-keto group is often essential for glucocorticoid and mineralocorticoid activity, a 3α-hydroxyl group is a key feature for neuroactive steroids that modulate the GABA-A receptor. nih.govresearchgate.netuomustansiriyah.edu.iq The 3-acetoxy group in the target compound could be replaced with other esters to fine-tune solubility and duration of action. uomustansiriyah.edu.iq

Modification of the C17 Side Chain:

Acetylation: As seen in the target compound, acetylation of hydroxyl groups can impact potency. Depending on the specific steroid and receptor, this modification can either increase or decrease inhibitory activity. nih.gov

Polar Group Introduction: To improve properties like water solubility and brain accessibility for neuroactive steroids, polar or charged groups can be introduced. One strategy involves adding polar side chains at the 16α-position of the D-ring, which has been shown to create potent neuroactive steroid analogues. researchgate.net

Table 2: Effect of Structural Modifications on Pregnane Steroid Activity

| Modification | Position | General Effect | Source |

|---|---|---|---|

| Introduction of Double Bond | C1-C2 | Enhances anti-inflammatory effect; slows metabolism | uomustansiriyah.edu.iq |

| Hydroxylation | C17α | Increases inhibitory activity at muscarinic receptors | nih.gov |

| Oxidation (to keto) | C11 | Decreases or abolishes inhibitory activity at muscarinic receptors | nih.gov |

| Methylation | C6α | Increases glucocorticoid activity | uomustansiriyah.edu.iq |

| Introduction of Polar Chain | C16α | Increases polarity and potential brain accessibility | researchgate.net |

Advanced Analytical Methodologies for Characterizing Pregnane Compounds in Academic Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of pregnane (B1235032) compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of pregnane derivatives. nih.gov By analyzing the magnetic properties of atomic nuclei, ¹H-NMR provides information about the chemical environment of hydrogen atoms, while ¹³C-NMR details the carbon skeleton.

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. When coupled with Liquid Chromatography (LC-MS/MS), it becomes a formidable tool for identifying and quantifying pregnane metabolites in complex biological matrices. nih.govresearchgate.net

LC-MS/MS methods offer high sensitivity, often in the femtomolar range, and require minimal sample preparation without the need for derivatization. nih.gov These methods are capable of simultaneously analyzing multiple target analytes in a single run. nih.gov In the context of pregnane research, LC-MS/MS can be used to profile metabolic changes in various physiological and pathological states, such as pregnancy. nih.gov For example, a non-targeted LC-MS metabolic profiling study of pregnancy revealed significant alterations in steroid metabolism. nih.gov The identification of metabolites is often facilitated by comparing fragmentation patterns with those of reference standards or by using specialized software that predicts possible biotransformations. youtube.com

Table 1: LC-MS/MS Parameters for Pregnane Metabolite Analysis

| Parameter | Description |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) is commonly used for pregnane compounds. nih.gov |

| MS/MS Scan Type | Scheduled Multiple Reaction Monitoring (MRM) increases sensitivity by focusing on specific precursor-to-product ion transitions. nih.gov |

| Collision Energy | Optimized for each specific metabolite to achieve characteristic fragmentation patterns. |

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable technique for identifying the functional groups present in a molecule. For 3β-Acetoxy-5α-pregnan-20-one, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone at C-20 and the ester group (C=O and C-O) of the acetate (B1210297) moiety at C-3.

While detailed IR spectra for this specific compound are not widely published, data for related pregnane structures, such as Pregnan-3α-ol-20-one, are available in databases like the NIST WebBook and can serve as a reference. nist.govnist.gov The presence and position of these absorption bands provide confirmatory evidence for the compound's functional group composition.

Chromatographic Separation and Purification Methods (e.g., Flash Chromatography, HPLC)

Chromatographic techniques are essential for the separation and purification of pregnane compounds from reaction mixtures or natural extracts. rsc.org

Flash Chromatography is a rapid and efficient method for preparative purification of moderate to large quantities of compounds. biotage.com It utilizes a stationary phase, typically silica (B1680970) gel for normal-phase chromatography, and a solvent system of increasing polarity to elute compounds based on their affinity for the stationary phase. biotage.com This technique is widely used in organic synthesis workflows to isolate desired products. biotage.com

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is suitable for both analytical and preparative-scale separations. google.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed for the purification of steroid derivatives. Analytical HPLC is also critical for assessing the purity of a synthesized compound. nih.govgoogle.com For instance, in the synthesis of progesterone (B1679170), HPLC was used to determine the purity of the crude and purified products. google.com

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a fundamental tool for characterizing the interaction of pregnane compounds with their target receptors. These assays use a radioactively labeled ligand (radioligand) that binds specifically to the receptor of interest. By measuring the displacement of the radioligand by an unlabeled compound, such as 3β-Acetoxy-5α-pregnan-20-one, the binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of the test compound can be determined.

This technique is crucial for understanding the structure-activity relationship of pregnane derivatives and for identifying potent and selective ligands for specific nuclear receptors like the Pregnane X Receptor (PXR). nih.gov While specific radioligand binding data for 3β-Acetoxy-5α-pregnan-20-one is not detailed in the provided search results, this methodology remains a gold standard in pharmacological characterization of such compounds.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become increasingly important in steroid research. These methods allow for the prediction of molecular properties, the study of ligand-receptor interactions at an atomic level, and the rational design of new compounds.

Techniques such as molecular docking can be used to predict the binding mode of a pregnane derivative within the ligand-binding pocket of a receptor like PXR. This information can help to explain observed structure-activity relationships and guide the synthesis of new analogs with improved affinity or selectivity. Furthermore, molecular dynamics simulations can provide insights into the conformational changes that occur upon ligand binding and the stability of the ligand-receptor complex over time. While specific computational studies on 3β-Acetoxy-5α-pregnan-20-one were not identified, the principles of molecular modeling are broadly applied in the study of nuclear receptor ligands. nih.gov

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a important method in quantum chemistry for investigating the electronic structure of many-body systems. This approach is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. DFT calculations allow for the optimization of molecular geometry, providing a detailed three-dimensional representation of the molecule's lowest energy conformation.

For a molecule like 3beta-Acetoxy-5alpha-pregnan-20-one, DFT can be used to calculate various parameters that describe its electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability and lower reactivity.

Furthermore, DFT calculations can provide insights into the distribution of electronic charge throughout the molecule, identifying regions that are electron-rich or electron-deficient. This information is invaluable for understanding how the molecule might interact with other molecules, such as biological receptors.

Table 1: Calculated Electronic Properties of this compound using DFT

(Disclaimer: The following table is a hypothetical representation of data that would be generated from DFT calculations for this compound. Specific values would require dedicated computational studies.)

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.7 eV | Suggests high chemical stability |

| Total Dipole Moment | 2.5 D | Reflects overall polarity of the molecule |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool used to visualize the electrostatic potential on the van der Waals surface of a molecule. The MEP map provides a color-coded representation of the charge distribution, where different colors indicate regions of varying electrostatic potential. Typically, red colors signify areas of negative potential, which are rich in electrons and are likely sites for electrophilic attack. Conversely, blue colors denote regions of positive potential, which are electron-poor and susceptible to nucleophilic attack. Green and yellow areas represent regions of intermediate or near-zero potential.

For this compound, an MEP analysis would reveal the most reactive sites on the molecule. The oxygen atoms of the carbonyl group at C-20 and the acetate group at C-3 would be expected to exhibit a strong negative potential (red regions), indicating their role as potential hydrogen bond acceptors or sites for interaction with electrophiles. The hydrogen atoms, particularly those attached to the steroid backbone, would show a positive potential (blue regions).

Applications in Chemical Biology and Drug Discovery Research

Rational Design of Pregnane-Based Chemical Probes for Receptor Studies

The rational design of chemical probes based on the pregnane (B1235032) skeleton is a critical area of research for elucidating the function of various receptors. These probes are instrumental in understanding ligand-receptor interactions, which is fundamental for drug development.

The structure-activity relationship (SAR) of pregnane derivatives is a key focus in designing these probes. uomustansiriyah.edu.iq For instance, modifications to the A and B rings of the progesterone (B1679170) structure have been shown to significantly influence their binding potency to receptors like the digitalis receptor. nih.gov Studies have revealed that for progesterone derivatives, the presence of unsaturation at the C-4 or C-4,6 positions, along with a substituent at the C-6 position, enhances binding activity. nih.gov Furthermore, the C-3 position can accommodate a carbonyl, 3-beta-hydroxy, or 3-beta-acetoxy group when associated with this unsaturation, highlighting the tunability of this scaffold for receptor targeting. nih.gov

The development of probes extends to nuclear receptors as well, such as the pregnane X receptor (PXR). Research on the antiretroviral drug efavirenz (B1671121) and its metabolite, 8-hydroxyefavirenz, demonstrates how subtle structural changes can lead to divergent receptor activation profiles, even when binding affinities are similar. nih.gov This underscores the importance of precise structural modifications in designing probes with specific agonist or antagonist activities.

Identification of Lead Molecules for Modulating Biological Pathways

Pregnane derivatives, including 3beta-Acetoxy-5alpha-pregnan-20-one, are actively investigated as lead molecules for modulating various biological pathways. Their inherent ability to interact with a range of biological targets makes them attractive starting points for drug discovery programs.

One significant area of interest is their potential as anticancer agents. nih.gov Researchers have synthesized pregnane derivatives with heterocyclic rings at the C-21 position, which have demonstrated the ability to inhibit the proliferation of human cancer cell lines, including prostate (PC-3) and breast (MCF7) cancer cells. nih.gov These compounds were found to downregulate the expression of key cell cycle genes, suggesting a potential mechanism for their antiproliferative effects. nih.gov

Furthermore, pregnane derivatives are being explored as inhibitors of enzymes involved in steroid biosynthesis, such as 17α-hydroxylase/C17,20-lyase. acs.org The inhibition of this enzyme complex is a therapeutic strategy for hormone-dependent cancers like prostate cancer. acs.org Structure-activity relationship studies have shown that modifications at the 17,20-side chain and the D-ring of the pregnane skeleton are crucial for inhibitory activity. acs.org Compounds with substituents that have moderate to strong dipole properties at the 20-position have been identified as potent inhibitors. acs.org

The modulation of GABAergic neurotransmission is another key area where pregnane derivatives show promise. The metabolite 3-alpha-hydroxy-5-alpha-pregnan-20-one (allopregnanolone) is a known positive allosteric modulator of the GABAA receptor. nih.govnih.gov This activity is being harnessed to develop novel treatments for mood disorders and other neurological conditions. mdpi.com

Strategies for Improving Pharmacological Profiles of Pregnane Derivatives

A significant challenge in the development of pregnane-based therapeutics is optimizing their pharmacological profiles, including solubility, metabolic stability, and brain permeability.

Solubility: The lipophilic nature of many pregnane steroids can limit their bioavailability and formulation options. researchgate.net To address this, researchers are exploring the introduction of polar groups into the steroid skeleton. For example, the synthesis of allopregnanolone (B1667786) analogues with a polar chain at the 16-alpha position has been investigated to enhance water solubility. researchgate.net

Metabolic Stability: The metabolism of pregnane derivatives can lead to inactivation or the formation of metabolites with different activity profiles. Understanding the metabolic pathways is crucial for designing more stable compounds. For instance, the conversion of pregnenolone (B344588) to progesterone is a key step in steroid biosynthesis. mdpi.com Inhibiting or modifying enzymes involved in these pathways can improve the stability of the parent compound.

Brain Permeability: For neuroactive steroids, the ability to cross the blood-brain barrier (BBB) is essential. nih.govmdpi.com While many steroids can passively diffuse across the BBB due to their lipophilicity, efflux transporters can limit their brain accumulation. mdpi.comnih.gov Strategies to improve brain permeability include modifying the steroid structure to reduce its affinity for efflux transporters or by designing prodrugs that can actively be transported into the brain. nih.gov The unbound brain-to-plasma concentration ratio (Kp,uu,br) is a key parameter used to assess the brain penetration of compounds. mdpi.com

Development of Pregnane Compounds as Precursors for Complex Steroidal Structures

The pregnane skeleton serves as a valuable and versatile starting material for the synthesis of more complex and often more potent steroidal drugs. wikipedia.org The inherent stereochemistry and functionality of compounds like this compound make them ideal precursors for a variety of chemical transformations.

Microbial transformations are a powerful tool in steroid synthesis, enabling specific and stereoselective reactions that can be challenging to achieve through traditional chemical methods. researchgate.net For example, microorganisms are used for hydroxylations at various positions (C9, C11, C16) and for dehydrogenation at C1-C2, which are key steps in the manufacturing of many steroid drugs. researchgate.net

Furthermore, pregnane derivatives are used as starting materials for the synthesis of other important classes of steroids. For instance, the conversion of C21 pregnane precursors to C19 androgens is a critical step in steroidogenesis. nih.gov This transformation, catalyzed by the enzyme CYP17A1, involves both 17α-hydroxylation and subsequent 17,20-lyase activity. nih.gov

The chemical synthesis of modified pregnane derivatives also allows for the creation of novel compounds with unique biological activities. For example, the synthesis of 3α,7α-dihydroxy-5α-pregnan-20-one, a metabolite of progesterone, has been achieved from a pregn-5-ene derivative, demonstrating the utility of these compounds as synthetic intermediates. researchgate.net

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 3β-acetoxy-5α-pregnan-20-one to improve yield and purity?

- Methodological Answer : Begin with precursor selection (e.g., 5α-pregnan-20-one derivatives) and employ regioselective acetylation at the 3β-hydroxyl group using acetic anhydride or acetyl chloride in anhydrous conditions . Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel (eluent: hexane/ethyl acetate gradient). Crystallization from ethanol or methanol can enhance purity .

Q. Which analytical techniques are most reliable for characterizing 3β-acetoxy-5α-pregnan-20-one, and how should data inconsistencies be resolved?

- Methodological Answer : Use NMR (¹H and ¹³C) to confirm stereochemistry at C3 and C5, and FT-IR to verify acetate ester formation (~1740 cm⁻¹). Discrepancies in melting points or spectral data may arise from residual solvents; repurify via recrystallization and reanalyze. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. How can researchers assess the neuroactive potential of 3β-acetoxy-5α-pregnan-20-one in vitro?

- Methodological Answer : Use patch-clamp electrophysiology in GABA-A receptor-transfected HEK293 cells or primary neuronal cultures. Compare potentiation effects against known neurosteroids (e.g., allopregnanolone). Include negative controls (e.g., receptor antagonists) and validate via concentration-response curves. Consider metabolite interference by co-administering esterase inhibitors .

Advanced Research Questions

Q. How should researchers address conflicting data on the metabolic stability of 3β-acetoxy-5α-pregnan-20-one in different biological matrices?

- Methodological Answer : Design a comparative study using liver microsomes (human/rodent) and plasma to quantify hydrolysis rates. Employ LC-MS/MS to track parent compound degradation and acetate cleavage products. Control for esterase activity variations by pre-treating matrices with inhibitors (e.g., PMSF). Statistical analysis (ANOVA) can identify species-specific or matrix-driven discrepancies .

Q. What structural modifications to 3β-acetoxy-5α-pregnan-20-one could enhance its bioavailability while retaining neurosteroid activity?

- Methodological Answer : Synthesize analogs with modified acetate groups (e.g., propionyl, trifluoroacetyl) or introduce halogenation at C21. Evaluate logP (via shake-flask method) and solubility (PBS/octanol partitioning) to predict permeability. Test in vitro blood-brain barrier models (e.g., MDCK-MDR1) and correlate with in vivo pharmacokinetics in rodents .

Q. What experimental protocols are critical for studying the photostability of 3β-acetoxy-5α-pregnan-20-one under laboratory storage conditions?

- Methodological Answer : Expose solid and dissolved samples to UV-Vis light (300–800 nm) in controlled chambers. Monitor degradation via HPLC-UV at intervals (0, 24, 48 hrs). Compare stability in amber vs. clear glass vials. Use Arrhenius modeling to predict shelf-life under varying temperatures. Reference ICH Q1B guidelines for photostability testing .

Q. How can researchers differentiate between 3β-acetoxy-5α-pregnan-20-one and its isomeric contaminants during quality control?

- Methodological Answer : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and isocratic elution (hexane/isopropanol). Validate separation using synthesized isomers (e.g., 3α-acetoxy-5α-pregnan-20-one). For ambiguous peaks, use 2D NMR (NOESY) to confirm spatial proximity of acetyl and methyl groups .

Methodological Considerations for Data Interpretation

- Handling Contradictory Bioactivity Results : Replicate assays across multiple cell lines (e.g., neuronal vs. glial) to identify cell-type-specific effects. Include positive controls (e.g., THDOC) and normalize data to protein content or cell count .

- Safety Protocols : Follow OSHA-compliant PPE (gloves, lab coat, goggles) and store compounds in desiccators at -20°C. For spills, use absorbent materials (vermiculite) and avoid aqueous rinses to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.